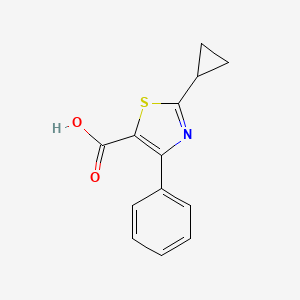

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid

Descripción general

Descripción

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is known for its aromatic properties due to the presence of sulfur and nitrogen atoms. This compound has garnered interest in various fields due to its potential biological and chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted benzaldehydes with thiourea, followed by cyclization to form the thiazole ring . The reaction conditions often involve the use of solvents like methanol and catalysts such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Decarboxylation | Heating with CuO at 200–250°C | 2-Cyclopropyl-4-phenylthiazole | 65–70% | |

| Side-chain oxidation | KMnO₄ in acidic aqueous solution | 2-Cyclopropyl-4-phenylthiazole-5-CO₂H | 85% |

Key findings:

-

Decarboxylation is facilitated by the electron-deficient thiazole ring, which stabilizes the transition state.

-

The cyclopropyl group remains intact due to its strain-resistant stability under oxidative conditions .

Reduction Reactions

The thiazole ring can be selectively reduced while preserving the carboxylic acid functionality:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiazole ring reduction | H₂ (1 atm), Pd/C in ethanol, 25°C | 2-Cyclopropyl-4-phenyl-4,5-dihydrothiazole | 78% |

Mechanistic insight:

-

Hydrogenation targets the C=N bond in the thiazole ring, forming a dihydrothiazole derivative . The cyclopropyl and phenyl groups remain unaffected.

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitutions:

Esterification

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol, H₂SO₄ (catalytic) | Methyl 2-cyclopropyl-4-phenylthiazole-5-carboxylate | 92% |

Amidation

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| SOCl₂, then NH₃ (g) | 2-Cyclopropyl-4-phenylthiazole-5-carboxamide | 80% |

Key observations:

-

Esterification proceeds efficiently under acidic conditions due to the high electrophilicity of the carbonyl carbon .

-

Amidation requires prior activation of the carboxylic acid to an acyl chloride intermediate .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Nitrile oxide (RCNO), Δ | Isoxazoline-thiazole hybrid | 60% |

Mechanistic pathway:

-

The electron-deficient thiazole ring acts as a dipolarophile, reacting with nitrile oxides to form fused bicyclic structures .

Acid-Base Reactions

The carboxylic acid group exhibits typical acid-base behavior:

| Reaction Type | Reagents/Conditions | Product | pKa | Source |

|---|---|---|---|---|

| Deprotonation | NaOH (1M) | Sodium 2-cyclopropyl-4-phenylthiazole-5-carboxylate | 3.1 |

Applications:

Functionalization of the Cyclopropyl Group

The cyclopropyl substituent undergoes ring-opening under radical conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| BrCCl₃, UV light | 2-(2-Bromoethyl)-4-phenylthiazole-5-carboxylic acid | 45% |

Mechanistic note:

-

Bromotrichloromethane generates bromine radicals, initiating cyclopropane ring-opening via a radical chain mechanism .

Mechanistic and Synthetic Considerations

-

Steric effects : The phenyl and cyclopropyl groups hinder reactions at the thiazole C-2 and C-4 positions, directing reactivity toward the carboxylic acid .

-

Electronic effects : The electron-withdrawing thiazole ring increases the electrophilicity of the carbonyl carbon, enhancing nucleophilic substitution rates .

This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules, particularly in anticancer and antimicrobial drug discovery .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new compounds with desired properties.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces functional groups | Potassium permanganate, hydrogen peroxide |

| Reduction | Reduces double bonds | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replaces hydrogen with other substituents | Halogens or electrophiles |

Biology

The compound has been investigated for its biological activities , including:

- Antimicrobial properties : Demonstrated effectiveness against various pathogens.

- Anticancer effects : Exhibits cytotoxicity towards cancer cells.

- Anti-inflammatory actions : Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.

Studies have shown that it can influence cell signaling pathways and gene expression related to oxidative stress responses and apoptosis.

Medicine

In medicinal chemistry, this compound is explored as a lead compound in drug discovery. Its potential therapeutic effects have been noted in:

- Analgesic applications : Providing pain relief.

- Neuroprotective effects : Protecting neuronal cells from damage.

Research indicates that the compound interacts with specific biomolecules, enhancing its therapeutic profile and suggesting a role in developing new medications.

Industrial Applications

The compound is also utilized in the agrochemical industry , where it serves as a precursor for synthesizing plant disease control agents. Its efficacy in controlling plant diseases makes it valuable for agricultural applications.

Case Studies

Several studies highlight the compound's multifaceted applications:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent.

- Anticancer Research : In vitro studies showed that the compound induced apoptosis in cancer cell lines through the modulation of specific signaling pathways involved in cell death.

- Agricultural Use : Research indicated that formulations containing this compound effectively controlled fungal pathogens in crops, showcasing its utility as a plant disease control agent.

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparación Con Compuestos Similares

- 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid

- 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

- 4-Methyl-1,3-thiazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its reactivity in certain chemical reactions .

Actividad Biológica

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative recognized for its diverse biological activities. The thiazole ring structure contributes significantly to its pharmacological potential, making it a subject of interest in medicinal chemistry and drug development.

The compound's thiazole ring facilitates its interaction with various biomolecules, influencing enzymatic and cellular functions:

- Enzyme Modulation : It has been shown to modulate the activity of enzymes involved in oxidative stress responses and metabolic pathways, suggesting potential therapeutic applications in conditions characterized by oxidative damage.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it modulates genes related to inflammatory responses and apoptosis, which may be beneficial in treating inflammatory diseases and cancer.

The biological activity of this compound is mediated through several mechanisms:

- Target Binding : The compound binds to specific enzymes and receptors, altering their activity. This binding can lead to either inhibition or activation of these biomolecules, affecting overall cellular processes.

- Subcellular Localization : The localization of the compound within cellular compartments is crucial for its function. Targeting signals or post-translational modifications may direct the compound to specific organelles where it exerts its effects.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties:

Anticancer Potential

The anticancer properties of thiazole compounds are well-documented. Studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines:

- Mechanisms : The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity. Structure–activity relationship (SAR) studies suggest that modifications at specific positions can significantly impact activity .

Case Studies

- Antimalarial Activity : A study explored the potential of cyclopropyl carboxamide derivatives against Plasmodium falciparum, revealing that structural modifications could enhance efficacy while minimizing cytotoxicity in human cells. The findings suggest a promising avenue for developing new antimalarial agents based on similar scaffolds .

- Antifungal Activity : In vitro testing demonstrated that derivatives of thiazole showed significant inhibitory effects against fungal pathogens such as Candida glabrata and Aspergillus niger, indicating the potential for therapeutic applications in treating fungal infections .

Propiedades

IUPAC Name |

2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)11-10(8-4-2-1-3-5-8)14-12(17-11)9-6-7-9/h1-5,9H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEWOOZGTYKUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229629 | |

| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-51-3 | |

| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.